N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide
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Description
“N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of benzomorpholinone and has been evaluated as an inhibitor of bromodomain and extra-terminal proteins (BETs), particularly BRD4 . BETs are known to play important roles in various conditions including cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzoxazinone core with a prop-2-enamide side chain . The benzoxazinone core is a bicyclic system consisting of a benzene ring fused to a 1,4-oxazin-6-one ring .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of this compound is the O-alkylation of 2-aminophenols with 2-bromoalkanoates, followed by an intermolecular amidation reaction . These reactions lead to the formation of the 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Mechanism of Action
The compound acts as an inhibitor of bromodomain and extra-terminal proteins (BETs), particularly BRD4 . BETs are a family of epigenetic protein domains that specifically recognize acetylated lysine residues of histone . The abnormal expression of BETs protein plays important roles in a wide variety of conditions .
Future Directions
The compound has shown promising results as a BET inhibitor, particularly against BRD4 . It has displayed good anti-proliferation activities against four hematologic malignancies cell lines at low-micromolar concentrations . This chemotype could be further optimized with respect to its potency and drug-like properties in the future .
Properties
IUPAC Name |
N-(3-oxo-4H-1,4-benzoxazin-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-10(14)12-7-3-4-9-8(5-7)13-11(15)6-16-9/h2-5H,1,6H2,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFNQUPCXDRXGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)OCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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